1-Benzyl-4-bromo-1H-indazole
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Overview
Description
1-Benzyl-4-bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction typically involves the use of hydrazine and a suitable solvent under controlled conditions. Another method includes the use of 2-bromo-6-fluorobenzaldehyde and hydrazine, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, bromine, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions include substituted indazoles, which can have different functional groups attached to the indazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
1-Benzyl-4-bromo-1H-indazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Benzyl-4-bromo-1H-indazole can be compared with other similar compounds, such as:
1-Benzyl-1H-indazole: Lacks the bromine atom at the 4-position, resulting in different chemical reactivity and biological properties.
4-Bromo-1H-indazole:
1-Benzyl-4-chloro-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
914311-46-9 |
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Molecular Formula |
C14H11BrN2 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-benzyl-4-bromoindazole |
InChI |
InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
JDYTWWJKFMXCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC=C3)Br |
Origin of Product |
United States |
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